molecular formula C16H8F9N3O2 B2546890 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide CAS No. 1092345-45-3

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide

Cat. No.: B2546890
CAS No.: 1092345-45-3
M. Wt: 445.245
InChI Key: JLVIDKAHERFIIY-UHFFFAOYSA-N
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Description

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is a synthetic hydrazide derivative featuring a benzohydrazide core linked to a pyridine ring substituted with two trifluoromethyl (-CF₃) groups at positions 4 and 5.

Properties

IUPAC Name

4,6-bis(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F9N3O2/c17-14(18,19)8-3-1-2-7(4-8)12(29)27-28-13(30)10-5-9(15(20,21)22)6-11(26-10)16(23,24)25/h1-6H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIDKAHERFIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation Reaction: : The preparation begins with the condensation of 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled temperature conditions to form the intermediate hydrazide.

  • Coupling Reaction: : The intermediate hydrazide is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine, leading to the formation of the target compound.

Industrial Production Methods

In industrial settings, the production of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide involves large-scale reactors maintaining precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the hydrazide moiety.

  • Reduction: : Reductive conditions may lead to the reduction of the pyridine ring or the hydrazide group.

  • Substitution: : Nucleophilic substitution reactions are feasible, especially involving the trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are typically used.

  • Substitution: : Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

  • Oxidation: : The products include oxidized derivatives with modified functional groups.

  • Reduction: : Reduced forms of the pyridine or benzohydrazide segments.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is widely employed in:

  • Chemistry: : As a reagent in synthesizing other complex molecules and studying trifluoromethyl group behavior.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in material science for developing new materials with unique properties derived from its fluorinated groups.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors, mediated by its trifluoromethyl and pyridine groups. These interactions often involve:

  • Enzyme Inhibition: : Binding to enzyme active sites, leading to inhibition of enzyme activity.

  • Receptor Modulation: : Interaction with specific receptors affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique trifluoromethyl-rich structure distinguishes it from other hydrazide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Substituents Molecular Features Potential Applications
Target Compound : N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide Benzohydrazide, pyridine-carbonyl 3× -CF₃ (benzoyl + pyridine) High electron-withdrawing capacity Enzyme inhibition, antimicrobials
(E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide Hydrazide-hydrazone, -CF₃ 1× -CF₃, hydroxyl group Monoclinic crystal (P2/n), hydrogen bonding Materials science, crystallography
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate Pyridine-ester 2× -CF₃ (pyridine) Lipophilic ester moiety Intermediate in drug synthesis
Aprepitant (Fosaprepitant precursor) Morpholine, bis(trifluoromethyl)phenyl 2× -CF₃ (phenyl) NK1 receptor antagonist Antiemetic drug
Compound 49: Oxazolidinone derivative Oxazolidinone, bis(trifluoromethyl)phenyl 2× -CF₃ (phenyl), chloro-methoxy Cyclohexenyl linker Pharmaceutical candidate
Key Observations:
  • Electron-Withdrawing Effects : The target compound’s three -CF₃ groups exceed the electron-withdrawing capacity of analogs like the hydrazide-hydrazone in or Aprepitant’s bis-CF₃ phenyl group . This may enhance stability in metabolic environments.
  • Crystallinity: Unlike the hydrazide-hydrazone derivative in , which forms hydrogen-bonded monoclinic crystals, the target compound’s crystallization behavior remains unexplored but could be influenced by its rigid pyridine-carbonyl linkage.

Pharmacological and Physicochemical Properties

  • Solubility : The trifluoromethyl groups may reduce aqueous solubility compared to hydroxyl-containing analogs , necessitating formulation adjustments.
  • Binding Affinity : The pyridine-carbonyl group could mimic nicotinamide cofactors, enabling enzyme inhibition—a trait seen in hydrazide-based inhibitors .

Biological Activity

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC15H9F6N3O2
Molecular Weight351.24 g/mol
CAS Number30772832
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid with appropriate hydrazine derivatives. The use of trifluoromethyl groups enhances the lipophilicity and biological activity of the resulting hydrazide.

Inhibition Studies

Recent studies have shown that this compound exhibits notable inhibition against various enzymes. The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated using Ellman's spectrophotometric method. The IC50 values for AChE ranged from 46.8 to 137.7 µM , while for BuChE, they were between 63.6 and 881.1 µM .

Cytotoxicity

In vitro cytotoxicity assays conducted on HepG2 cells indicated that this compound does not exhibit cytotoxic effects at concentrations up to 100 µM , suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The introduction of electron-withdrawing groups such as trifluoromethyl and nitro groups at specific positions significantly enhances the inhibitory potency against cholinesterases. For instance, modifications at position 4 with additional CF3 groups demonstrated improved activity due to their inductive effects .

Case Studies

  • Hydrazone Derivatives : A study focusing on hydrazones derived from 4-(trifluoromethyl)benzohydrazide revealed that certain derivatives exhibited enhanced inhibition of AChE, with structure modifications leading to improved biological activity .
  • Antitumor Activity : Another investigation into related compounds indicated potential antitumor activities, particularly in targeting specific pathways involved in cancer cell proliferation and survival .

Q & A

Q. Table 1: Synthesis Optimization for Analogous Compounds

Starting MaterialCoupling AgentSolventYield (%)Purity (HPLC)
3-Trifluoromethylbenzoyl chlorideHBTUTHF68≥98%
4,6-Bis(trifluoromethyl)picolinic acidEDC/HOBtDMF7297%

Which analytical techniques provide robust structural validation for this benzohydrazide derivative?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR : Verify integration ratios (e.g., hydrazide NH protons at δ 10–12 ppm).
    • 13C NMR : Identify trifluoromethyl carbons (δ 120–125 ppm, quartets due to 1JCF^1J_{C-F} coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm mass error (e.g., C17_{17}H10_{10}F9_9N3_3O2_2 requires 484.0642) .
  • X-ray Crystallography (if crystalline): Resolve π-stacking interactions between pyridine and benzene rings using slow vapor diffusion (CHCl3_3/hexane) .

How can AutoDock Vina parameters be optimized for accurate docking studies of this compound with CYP450 enzymes?

Q. Advanced Methodological Answer :

  • Grid Box Setup : Center on the heme iron with 25×25×25 Å dimensions to accommodate active-site flexibility .
  • Sampling Parameters : Increase exhaustiveness to 50–100 for enhanced conformational sampling .
  • Validation : Redock co-crystallized ligands (e.g., ketoconazole) to achieve RMSD <2 Å, ensuring scoring function reliability .

Q. Table 2: Docking Software Performance Comparison

SoftwareReceptor FlexibilityAverage RMSD (Å)Computational Time (min)
AutoDock VinaRigid1.815
AutoDock4Partial (sidechains)2.1240

What systematic approaches resolve contradictions between in vitro bioactivity data and computational predictions?

Q. Advanced Methodological Answer :

  • Experimental Replication : Repeat dose-response assays (e.g., IC50_{50} determination) in triplicate using standardized protocols .
  • Computational Refinement :
    • Incorporate explicit water molecules and adjust protonation states via molecular dynamics pre-processing .
    • Use flexible sidechain docking in AutoDock4 to model receptor adaptability .
  • Meta-Analysis : Compare results with structurally analogous benzohydrazides (e.g., CYP3A4 inhibitors from pyridine-carboxamide derivatives) .

How can methodological rigor be ensured in pharmacokinetic studies of this compound?

Q. Methodological Answer :

  • Triangulation : Combine HPLC-based stability assays, microsomal metabolism data, and molecular docking to assess metabolic liabilities .
  • Data Consistency Checks : Use multiple analytical batches and blinded data analysis to minimize bias .
  • Ethical Data Handling : Implement anonymization protocols when sharing datasets, balancing open science with patient privacy .

What strategies improve cross-docking accuracy for studying off-target interactions?

Q. Advanced Methodological Answer :

  • Receptor Selection : Use homologous proteins with resolved crystal structures (e.g., CYP2D6, CYP3A4) to validate binding poses .
  • Consensus Scoring : Combine AutoDock Vina and MM-GBSA scoring to rank binding affinities .
  • Experimental Cross-Validation : Perform SPR (Surface Plasmon Resonance) assays to correlate computational KdK_d values with experimental data .

How should researchers address low solubility during in vitro assays?

Q. Methodological Answer :

  • Solubility Enhancers : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Buffer Optimization : Adjust pH to 7.4 with PBS or HEPES, and include 0.01% Tween-80 to prevent aggregation .
  • Control Experiments : Validate bioactivity results against vehicle controls to rule out solvent artifacts .

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